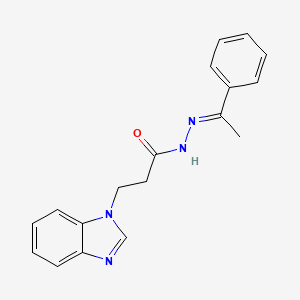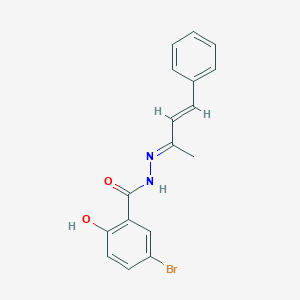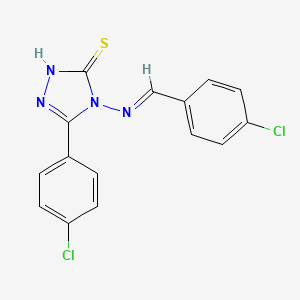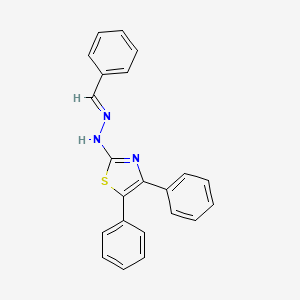
2-(4-Bromophenoxy)-N'-(2-methoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is an organic compound that features a bromophenoxy group and a methoxybenzylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves the following steps:
Formation of the Hydrazone: The reaction begins with the condensation of 2-methoxybenzaldehyde with acetohydrazide in the presence of an acid catalyst to form the corresponding hydrazone.
Substitution Reaction: The hydrazone is then reacted with 4-bromophenol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into hydrazine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methoxyphenol: Shares the bromophenoxy group but lacks the hydrazone moiety.
4-Bromo-2-methoxybenzaldehyde: Contains the bromophenoxy group and methoxybenzylidene moiety but lacks the acetohydrazide group.
Uniqueness
2-(4-Bromophenoxy)-N’-(2-methoxybenzylidene)acetohydrazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Propiedades
Número CAS |
303066-09-3 |
|---|---|
Fórmula molecular |
C16H15BrN2O3 |
Peso molecular |
363.21 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-15-5-3-2-4-12(15)10-18-19-16(20)11-22-14-8-6-13(17)7-9-14/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
Clave InChI |
YKTAZDGKEXAMPS-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Br |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(9H-carbazol-9-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B15080680.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15080687.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B15080698.png)
![2-amino-4-[2-(benzyloxy)-5-chlorophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15080706.png)
![5-(4-ethoxyphenyl)-4-methyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15080720.png)
![4-((E)-{2-[(allylamino)carbothioyl]hydrazono}methyl)phenyl (2E)-3-(4-chlorophenyl)-2-propenoate](/img/structure/B15080730.png)


![4-hydroxy-1-methyl-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B15080748.png)
![N'-[(E)-1-(4-pyridinyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080754.png)
![N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B15080756.png)
